molecular formula C22H23FN2O3 B14944279 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B14944279
M. Wt: 382.4 g/mol
InChI Key: YZFQOPUZIAAIPI-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C22H23FN2O3

Molecular Weight

382.4 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H23FN2O3/c1-28-19-8-6-18(7-9-19)25-21(26)14-20(22(25)27)24-12-10-16(11-13-24)15-2-4-17(23)5-3-15/h2-9,16,20H,10-14H2,1H3

InChI Key

YZFQOPUZIAAIPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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